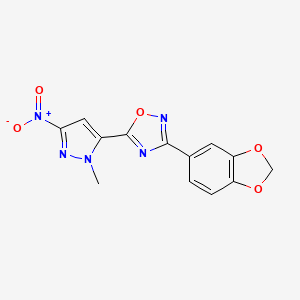![molecular formula C16H11N3O6 B4324353 3-(1,3-benzodioxol-5-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4324353.png)
3-(1,3-benzodioxol-5-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BODIPY-NO2 and is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound.
Mechanism of Action
The mechanism of action of BODIPY-NO2 is not fully understood. However, it is believed that the compound interacts with various cellular components, leading to changes in cellular function.
Biochemical and Physiological Effects:
BODIPY-NO2 has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, BODIPY-NO2 has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BODIPY-NO2 in lab experiments is its strong fluorescence properties, which makes it an excellent candidate for use in fluorescence microscopy and imaging. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent dyes.
Future Directions
There are several future directions for research on BODIPY-NO2. One area of research is the development of new synthesis methods for the compound, which could lead to more cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of BODIPY-NO2 and its potential applications in various fields of science.
Scientific Research Applications
BODIPY-NO2 has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of fluorescence imaging. BODIPY-NO2 exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescence microscopy and imaging.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-19(21)11-3-1-2-4-12(11)22-8-15-17-16(18-25-15)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIUCJNQZUYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4324281.png)

![methyl N-({[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}acetyl)leucinate](/img/structure/B4324291.png)
![4-iodo-1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4324295.png)
![2-[(2-{2-isopropyl-5-methyl-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-5-nitro-1H-benzimidazole](/img/structure/B4324298.png)
![methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate](/img/structure/B4324301.png)

![2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324306.png)
![2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-2-thienyl}-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324315.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4324318.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4324339.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methyl-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4324352.png)

